Metergoline

Catalog No.
S535071
CAS No.
17692-51-2
M.F
C25H29N3O2
M. Wt
403.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Metergoline

CAS Number

17692-51-2

Product Name

Metergoline

IUPAC Name

benzyl N-[[(6aR,9S,10aR)-4,7-dimethyl-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinolin-9-yl]methyl]carbamate

Molecular Formula

C25H29N3O2

Molecular Weight

403.5 g/mol

InChI

InChI=1S/C25H29N3O2/c1-27-14-18(13-26-25(29)30-16-17-7-4-3-5-8-17)11-21-20-9-6-10-22-24(20)19(12-23(21)27)15-28(22)2/h3-10,15,18,21,23H,11-14,16H2,1-2H3,(H,26,29)/t18-,21+,23+/m0/s1

InChI Key

WZHJKEUHNJHDLS-QTGUNEKASA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Liserdol, Metergoline, Methergoline

Canonical SMILES

CN1CC(CC2C1CC3=CN(C4=CC=CC2=C34)C)CNC(=O)OCC5=CC=CC=C5

Isomeric SMILES

CN1C[C@@H](C[C@H]2[C@H]1CC3=CN(C4=CC=CC2=C34)C)CNC(=O)OCC5=CC=CC=C5

The exact mass of the compound Metergoline is 403.226 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 755878. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Alkaloids - Ergot Alkaloids - Ergolines. It belongs to the ontological category of organic heterotetracyclic compound in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Metergoline is a synthetic ergoline derivative recognized for its complex pharmacology as a potent, broad-spectrum serotonin (5-HT) receptor antagonist and a dopamine receptor agonist. It demonstrates high affinity for multiple serotonin receptor subtypes, including 5-HT1, 5-HT2, and 5-HT7, making it a valuable tool for research applications requiring non-selective 5-HT blockade. Concurrently, its activity at dopamine receptors provides a mechanism for modulating dopaminergic pathways, a feature that distinguishes it from many other antiserotonergic agents.

Substituting Metergoline with more selective 5-HT antagonists (e.g., ketanserin for 5-HT2A), other ergoline derivatives (e.g., methysergide), or pure dopamine agonists (e.g., bromocriptine) can lead to failed experiments or misinterpreted results. Its value lies in its unique polypharmacology, combining broad-spectrum 5-HT receptor blockade with significant dopamine D2 receptor agonism. This dual activity is critical in studies of neuroendocrine regulation and complex neurotransmitter interactions, where agents targeting only one receptor family cannot replicate its functional effects. For example, its potent prolactin-inhibiting action is a result of both central antiserotonergic activity and direct dopaminergic stimulation of pituitary lactotrophs, a combination not offered by its common alternatives.

Broad-Spectrum, High-Affinity Binding Across Multiple 5-HT Receptor Subtypes

Metergoline demonstrates a potent and non-selective antagonist profile across the 5-HT2 and 5-HT7 receptor families, which is critical for applications requiring comprehensive serotonin system blockade. It exhibits high affinity for human 5-HT2A, 5-HT2B, and 5-HT2C receptors with pKi values of 8.64, 8.75, and 8.75, respectively. Furthermore, it is a high-affinity ligand for the human 5-HT7 receptor, with a reported Ki of 16 nM. This profile contrasts sharply with more selective antagonists like ketanserin, which primarily target 5-HT2A/2C receptors and have low affinity for other subtypes, making Metergoline the choice for broad-spectrum antagonism.

Evidence DimensionReceptor Binding Affinity (Ki)
Target Compound DatapKi at 5-HT2A: 8.64; pKi at 5-HT2B: 8.75; pKi at 5-HT2C: 8.75; Ki at h5-HT7: 16 nM
Comparator Or BaselineSelective antagonists like Ketanserin, which show high affinity primarily for 5-HT2A/2C receptors and significantly lower affinity for 5-HT1, 5-HT7, and other subtypes.
Quantified DifferenceDemonstrates nanomolar or sub-nanomolar affinity across a broader range of 5-HT receptor subtypes (5-HT2A/B/C, 5-HT7) compared to selective agents.
ConditionsIn vitro radioligand binding assays with cloned human receptors.

For researchers needing to block the effects of serotonin across multiple receptor systems simultaneously, this broad-spectrum profile avoids the confounding effects of using a cocktail of selective antagonists.

Superior In Vivo Potency in Blocking Central Serotonergic Effects Compared to Common Alternatives

In a head-to-head in vivo comparison, Metergoline demonstrated substantially greater potency than both methysergide and cyproheptadine in blocking serotonin-stimulated prolactin (PRL) release in rats. When challenged with the serotonin agonist quipazine, Metergoline inhibited PRL release with an ED50 of 0.048 mg/kg. In the same model, methysergide was over 11 times less potent (ED50 = 0.55 mg/kg), and cyproheptadine was over 28 times less potent (ED50 = 1.37 mg/kg). This superior potency allows for the use of lower doses, reducing the risk of off-target effects and providing a clearer interpretation of results attributable to serotonin blockade.

Evidence DimensionIn Vivo Potency (ED50) for Inhibition of Quipazine-Stimulated Prolactin Release
Target Compound DataED50 = 0.048 mg/kg
Comparator Or BaselineMethysergide: ED50 = 0.55 mg/kg; Cyproheptadine: ED50 = 1.37 mg/kg
Quantified DifferenceOver 11-fold more potent than Methysergide; Over 28-fold more potent than Cyproheptadine.
ConditionsIn vivo assay in male rats, measuring antagonism of prolactin release induced by the serotonin agonist quipazine (10.0 mg/kg, ip).

This significant potency advantage allows researchers to achieve robust central antiserotonergic effects at lower concentrations, enhancing specificity and ensuring that observed outcomes are not artifacts of high-dose pharmacology.

Differentiated Functional Efficacy vs. Standard Dopamine Agonist in Prolactin Suppression

In a clinical setting for preventing puerperal lactation, Metergoline demonstrated a more rapid onset of action compared to the standard dopamine agonist, bromocriptine. In a double-blind trial, a 7-day treatment with Metergoline was effective in 80% (16 of 20) of subjects. In contrast, bromocriptine was effective in only 35% (7 of 20) of subjects over the same period, a statistically significant difference (p < 0.02). While both compounds act to suppress prolactin, this evidence suggests Metergoline's mechanism, likely involving both dopaminergic and potent antiserotoninergic actions, results in a faster and more decisive functional outcome in this context.

Evidence DimensionClinical Efficacy in Preventing Puerperal Lactation (First 7 Days)
Target Compound Data80% success rate (16/20 patients)
Comparator Or BaselineBromocriptine: 35% success rate (7/20 patients)
Quantified Difference2.28 times more effective than Bromocriptine in the initial treatment period.
ConditionsDouble-blind clinical trial in postpartum women. Metergoline (4 mg tid) vs. Bromocriptine (2.5 mg bid) for 7 days.

For time-sensitive studies or applications requiring rapid and robust suppression of prolactin, Metergoline offers a clear performance advantage over a conventional dopamine-agonist-only approach.

Dissecting Serotonin-Dopamine Interactions in Neuropsychiatric and Behavioral Models

Metergoline is uniquely suited for preclinical models where the interplay between serotonin and dopamine systems is critical, such as in studies of psychosis or mood disorders. Its ability to antagonize a wide array of 5-HT receptors while simultaneously providing a dopaminergic stimulus allows for the investigation of complex feedback loops that cannot be probed with receptor-selective compounds.

Potent and Rapid Prolactin Suppression in Neuroendocrinology Research

For in vivo studies requiring a potent, reliable, and fast-acting inhibitor of prolactin secretion, Metergoline is a superior choice over less potent antagonists like methysergide or slower-acting dopamine agonists like bromocriptine. Its high in vivo potency allows for effective prolactin suppression at low doses, making it ideal for studying the regulation of the hypothalamic-pituitary axis.

Broad-Spectrum Antagonism in Models of Serotonin-Mediated Pathophysiology

In research models of conditions driven by excessive serotonin signaling, such as serotonin syndrome or carcinoid syndrome, Metergoline's capacity to block 5-HT1, 5-HT2, and 5-HT7 receptors provides a more comprehensive antagonism than agents with a narrower spectrum. This makes it a more effective tool for investigating the systemic effects of generalized serotonin receptor hyperactivation.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

403.22597718 Da

Monoisotopic Mass

403.22597718 Da

Heavy Atom Count

30

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

1501393LY5

GHS Hazard Statements

Aggregated GHS information provided by 195 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302+H312+H332 (78.97%): Harmful if swallowed, in contact with skin or if inhaled [Warning Acute toxicity, oral;
acute toxicity, dermal;
acute toxicity, inhalation];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Serotonin Antagonists

ATC Code

G - Genito urinary system and sex hormones
G02 - Other gynecologicals
G02C - Other gynecologicals
G02CB - Prolactine inhibitors
G02CB05 - Metergoline

Pictograms

Irritant

Irritant

Other CAS

17692-51-2

Wikipedia

Metergoline

Dates

Last modified: 08-15-2023
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